Perfluoropentadecane
Overview
Description
C15F32 . It is a fully fluorinated alkane, meaning all hydrogen atoms in the pentadecane molecule are replaced by fluorine atoms. This compound is known for its high chemical stability and unique physical properties, such as a high boiling point of 228°C and a melting point of 110-113°C .
Scientific Research Applications
Perfluoropentadecane has a wide range of applications in various fields due to its unique properties:
Chemistry: It is used as a high-density, inert fluorinated liquid in various chemical processes and as a solvent for specialized reactions.
Biology: Its biocompatibility and inertness make it useful in biological studies, particularly in the development of ultrasound contrast agents and drug delivery systems.
Medicine: this compound is employed in medical imaging techniques, such as ultrasound, where it serves as a core component in microbubble contrast agents.
Industry: It is used in the electronics industry as a coolant and insulating material due to its high thermal stability and non-conductive nature
Safety and Hazards
Mechanism of Action
Target of Action
Perfluoropentadecane is a fluorocarbon, the fluorinated analogue of pentane . It is a liquid that boils at slightly over room temperature
Mode of Action
It is known to have several biomedical applications including being a propellant for pressurized metered dose inhalers, a gas core in microbubble ultrasound contrast agents, and used in occlusion therapy via the conversion of nanometer liquid droplets into micrometer sized gas microbubbles (acoustic droplet vaporization) .
Biochemical Pathways
It is known that multiple pseudomonas species could degrade perfluorochemicals particularly perfluoroalkyl acids under aerobic condition .
Pharmacokinetics
It is known that this compound is a liquid that boils at slightly over room temperature , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is a liquid that boils at slightly over room temperature , which means that its state can change depending on the environmental temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoropentadecane can be synthesized through a solid-liquid two-phase reaction. The process involves adding potassium fluoride reagent to a reaction vessel, introducing fluorine gas under stirring for activation, and then adding perfluoroalkyl iodide to react with a solvent to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of specialized equipment and controlled environments is crucial to handle the reactive fluorine gas safely.
Chemical Reactions Analysis
Types of Reactions: Perfluoropentadecane is highly stable and inert due to the strong carbon-fluorine bonds. It does not readily undergo common chemical reactions such as oxidation, reduction, or substitution under standard conditions. This stability makes it resistant to degradation and chemical attack.
Common Reagents and Conditions: Given its inert nature, this compound does not react with most reagents under normal conditions. under extreme conditions, such as high temperatures or the presence of strong reducing agents, it may undergo limited reactions.
Major Products Formed: Due to its chemical stability, this compound does not form significant reaction products under typical laboratory or industrial conditions.
Comparison with Similar Compounds
Perfluoropentane: Another perfluorinated compound with a shorter carbon chain (C5F12).
Perfluorooctane: A perfluorinated compound with eight carbon atoms (C8F18). It is used in similar applications but has different physical properties due to its shorter chain length.
Uniqueness: Perfluoropentadecane stands out due to its longer carbon chain, which provides higher density and thermal stability compared to shorter-chain perfluorinated compounds. This makes it particularly suitable for applications requiring high stability and inertness .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-dotriacontafluoropentadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15F32/c16-1(17,2(18,19)4(22,23)6(26,27)8(30,31)10(34,35)12(38,39)14(42,43)44)3(20,21)5(24,25)7(28,29)9(32,33)11(36,37)13(40,41)15(45,46)47 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYNDPROJKKCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15F32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375110 | |
Record name | Perfluoropentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2264-03-1 | |
Record name | Perfluoropentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2264-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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